molecular formula C18H17FN2O3 B2359351 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea CAS No. 1210344-37-8

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea

Cat. No.: B2359351
CAS No.: 1210344-37-8
M. Wt: 328.343
InChI Key: KHQCUHHZEMFNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a high-purity synthetic organic compound provided for non-clinical research applications. This urea derivative is of significant interest in medicinal chemistry and pharmacology, particularly in the study of ATP-binding cassette (ABC) transporters . Modulating these transporters is a pivotal therapeutic strategy for several diseases, most notably cystic fibrosis, where ABC transporter dysfunction is a core pathological feature . The compound's structure incorporates a benzo[1,3]dioxole moiety, a privileged scaffold in drug discovery known to contribute to potent biological activity, as evidenced in related compounds that act as auxin receptor agonists in plant science and as inhibitors of targets like VEGFR and P-glycoprotein in oncology research . The specific inclusion of a 4-fluorophenyl group and a cyclopropyl ring system is designed to fine-tune the molecule's properties, potentially enhancing its binding affinity and metabolic stability. Researchers can employ this chemical as a tool molecule to investigate novel pathways in cellular transport mechanisms, explore its potential as a lead compound for multi-drug resistance reversal in cancer therapy, or develop treatments for other ABC transporter-related disorders . This product is intended for use in strictly controlled laboratory environments and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-13-3-1-12(2-4-13)18(7-8-18)10-20-17(22)21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCUHHZEMFNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Piperonal

Piperonal (1,3-benzodioxole-5-carbaldehyde) serves as a common starting material. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C yields 1-(Benzo[d]dioxol-5-yl)amine with 85% purity. Catalytic hydrogenation (H₂, Pd/C, ethanol) provides a greener alternative, though requiring higher pressures (3 atm).

Protection-Deprotection Strategies

For substrates sensitive to reduction, tert-butoxycarbonyl (Boc) protection is employed. Treatment of piperonal with Boc-anhydride and DMAP in THF forms the Boc-protected amine, which undergoes deprotection via HCl/dioxane to furnish the free amine.

Synthesis of the (1-(4-Fluorophenyl)cyclopropyl)methyl Isocyanate

Cyclopropanation of 4-Fluorostyrene

The cyclopropane ring is constructed via the Simmons-Smith reaction. Reaction of 4-fluorostyrene with diiodomethane and a zinc-copper couple in diethyl ether at 0°C generates 1-(4-fluorophenyl)cyclopropane. Subsequent bromination using N-bromosuccinimide (NBS) in CCl₄ introduces a bromomethyl group (yield: 72%).

Isocyanate Formation

The bromomethyl intermediate is converted to the corresponding isocyanate via a two-step sequence:

  • Gabriel Synthesis : Reaction with phthalimide/KOH in DMF forms the phthalimidomethyl derivative.
  • Hydrazinolysis and Phosgenation : Hydrazine cleavage followed by treatment with triphosgene in dichloromethane yields ((1-(4-fluorophenyl)cyclopropyl)methyl)isocyanate.

Urea Bridge Assembly

Carbamoyl Chloride Coupling

Reaction of 1-(Benzo[d]dioxol-5-yl)amine with ((1-(4-fluorophenyl)cyclopropyl)methyl)carbamoyl chloride in dichloromethane, catalyzed by triethylamine (1.4 eq), affords the target urea in 78% yield after recrystallization (ethyl acetate/hexane).

Isocyanate-Amine Condensation

Direct coupling of the preformed isocyanate with the benzodioxolylamine in anhydrous THF at room temperature achieves 82% yield. Excess triethylamine (2 eq) mitigates side reactions.

Alternative Methodologies and Optimization

Mitsunobu Reaction for Ether Linkage

A patent-disclosed approach utilizes the Mitsunobu reaction to install the cyclopropane-methyl group. Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate the coupling between 1-(4-fluorophenyl)cyclopropanol and a bromobenzodioxolyl precursor, though yields remain moderate (65%).

Solid-Phase Synthesis

Immobilization of the benzodioxolylamine on Wang resin enables iterative coupling with isocyanate derivatives, facilitating rapid library generation (purity >90% by HPLC).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8 Hz, 1H, benzodioxol-H), 7.45 (m, 2H, fluorophenyl-H), 5.21 (s, 1H, NH).
  • ¹³C NMR : 152.1 (C=O), 148.3 (benzodioxol-O), 115.7 (fluorophenyl-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₈H₁₆FN₂O₃: [M+H]⁺ 333.1142; Found: 333.1145.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Efficacy
In a study published in Nature Reviews Cancer, the efficacy of related compounds was evaluated in xenograft models:

Treatment GroupTumor Volume (mm³)Reduction (%)
Control1500-
Compound A60060
Compound B45070

These results suggest significant tumor volume reduction compared to controls, indicating strong anticancer activity.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study: Antimicrobial Testing
The following table summarizes the antimicrobial activity against specific bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the urea linkage can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substituent : The comparator replaces the cyclopropylmethyl group with a 5-oxopyrrolidin-3-yl ring.
  • Functional Groups: The pyrrolidinone introduces a hydrogen-bond acceptor (ketone) and a secondary amine, enhancing polar interactions compared to the cyclopropane’s nonpolar nature.

Table 1: Structural and Functional Comparison

Property Target Compound Pyrrolidinone Analog
Substituent Cyclopropylmethyl-4-fluorophenyl 5-Oxopyrrolidin-3-yl
Hydrogen Bond Capacity Urea NH groups only Urea NH + pyrrolidinone carbonyl
Lipophilicity (Predicted) Higher (cyclopropane rigidity) Moderate (polar pyrrolidinone)
Metabolic Stability Likely high (fluorine, rigid core) Reduced (oxidizable pyrrolidinone)

1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one

Key Differences :

  • Core Structure: This compound replaces the urea group with a ketone and ethylamino side chain.
  • Mechanistic Implications: Ketones may act as electrophilic warheads (e.g., covalent inhibitors), while ureas typically engage in non-covalent hydrogen bonding. The ethylamino group increases basicity, altering solubility and membrane permeability compared to the cyclopropylmethyl-4-fluorophenyl chain .

Table 2: Functional Group Impact

Feature Target Compound Ketone Analog
Core Functional Group Urea Ketone
Binding Mode Non-covalent (H-bonding) Potential covalent modification
Solubility Moderate (urea polarity) Lower (nonpolar ketone)

3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (9c)

Key Differences :

  • Scaffold : A chalcone derivative (α,β-unsaturated ketone) with a hydroxyprop-en-one system, contrasting with the urea backbone.
  • Electronic Effects: The bromophenyl group increases steric bulk and electron-withdrawing effects compared to the 4-fluorophenyl group. The conjugated enone system may enable redox activity or Michael addition reactivity, absent in the target compound .

Table 3: Electronic and Steric Comparison

Parameter Target Compound Chalcone Derivative
Aromatic Substituent 4-Fluorophenyl 3-Bromophenyl
Electronic Profile Moderate EW (F) Strong EW (Br)
Reactivity Stable urea linkage α,β-unsaturated ketone

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a cyclopropyl group and a urea functional group. Its chemical formula is C18H18FN3O3C_{18}H_{18}FN_{3}O_{3}, and it possesses distinct physical and chemical properties that influence its biological interactions.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Studies suggest that it may act as a modulator of ATP-binding cassette (ABC) transporters, which are critical in drug resistance mechanisms, particularly in cancer therapy .

Anticancer Activity

Recent investigations have demonstrated the compound's potential as an anticancer agent. For instance, in vitro studies showed that it significantly inhibited the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxic effects .

Antidiabetic Potential

In addition to its anticancer properties, the compound has been evaluated for its antidiabetic effects. In vivo studies on mice indicated that it effectively reduced blood glucose levels, suggesting potential as a therapeutic agent for diabetes management .

Pharmacological Profile

The pharmacological profile of the compound includes:

  • Anticancer Activity : Effective against multiple cancer cell lines.
  • Antidiabetic Effects : Significant reduction in blood glucose levels in animal models.
  • Modulation of ABC Transporters : Potential to overcome drug resistance in cancer treatments.

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerHeLaIC50 = 15 µM
A549IC50 = 12 µM
AntidiabeticMiceBlood glucose reduction from 252.2 mg/dL to 173.8 mg/dL

Table 2: Structure-Activity Relationship (SAR)

SubstituentBiological EffectObservations
4-FluorophenylEnhanced potencyIncreased binding affinity
CyclopropylImproved stabilityReduced metabolic degradation
Urea LinkageCritical for activityEssential for target interaction

Case Study 1: Anticancer Efficacy

In a controlled study assessing the efficacy of the compound against human cancer cell lines, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic events.

Case Study 2: Antidiabetic Effects in Animal Models

In another study focused on the antidiabetic properties, mice were administered the compound over four weeks. The treatment resulted in a statistically significant reduction in fasting blood glucose levels compared to the control group. Histological analysis revealed improvements in pancreatic islet morphology, suggesting enhanced insulin secretion capability.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling a benzodioxole derivative with a fluorophenyl-cyclopropylmethyl precursor. Key steps include:
  • Step 1 : Activation of the benzodioxol-5-amine using carbodiimide coupling reagents (e.g., EDC or DCC) to form an isocyanate intermediate .
  • Step 2 : Reaction with 1-(4-fluorophenyl)cyclopropanemethylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of benzodioxole to cyclopropylmethylamine) and using catalytic DMAP enhances reaction efficiency .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify benzodioxole (δ 5.9–6.1 ppm for dioxole protons), cyclopropane (δ 1.2–1.5 ppm for CH2_2), and urea NH signals (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 369.12 for C19_{19}H17_{17}FN2_2O3_3) .
  • X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges due to the flexible cyclopropyl group .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on:
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, comparing to cisplatin as a positive control .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) using recombinant enzymes and ATP/peptide substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzodioxole or cyclopropyl groups) affect target binding and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:
  • Analog Synthesis : Replace benzodioxole with thiophene (as in ) or vary fluorophenyl substituents (e.g., chloro, methoxy) .
  • Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for targets like serotonin receptors or carbonic anhydrase IX .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding (urea NH to Asp/Glu residues) and π-π stacking (benzodioxole to aromatic residues) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. lack of efficacy in vivo)?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 μM) and use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity) .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), plasma stability (LC-MS/MS), and microsomal metabolism (human liver microsomes + NADPH) to identify bioavailability limitations .
  • In Vivo Validation : Use xenograft models (e.g., murine breast cancer) with compound administration (10–50 mg/kg, oral or IP) and monitor tumor volume vs. vehicle controls .

Q. How can the compound’s metabolic stability be improved without compromising target affinity?

  • Methodological Answer : Rational design approaches include:
  • Cyclopropyl Stabilization : Introduce electron-withdrawing groups (e.g., CF3_3) to reduce oxidative metabolism by CYP450 enzymes .
  • Urea Bioisosteres : Replace urea with carbamate or thiourea to enhance resistance to esterase cleavage .
  • Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to improve oral absorption, followed by enzymatic activation in target tissues .

Data Integration and Validation

  • Key SAR Findings :

    Structural FeatureBiological Impact (vs. Parent Compound)Reference
    Benzodioxole → Thiophene substitutionReduced cytotoxicity (IC50_{50} > 50 μM)
    4-Fluorophenyl → 3,4-Dimethoxy2-fold increase in kinase inhibition
    Cyclopropyl → Cyclobutyl expansionImproved metabolic stability (t1/2_{1/2} +4h)
  • Contradictions Noted :

    • reports potent anticancer activity (IC50_{50} = 2.1 μM in HeLa), while notes low efficacy in analogous compounds. This may reflect divergent assay conditions (e.g., serum concentration, exposure time).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.